1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazole moiety bearing a propan-2-yl (isopropyl) group and at the 1-position with a 4-ethylphenyl group. The pyrrolidin-2-one scaffold is a lactam ring known for its conformational rigidity and hydrogen-bonding capacity, which often enhances binding to biological targets.
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-4-16-9-11-18(12-10-16)24-14-17(13-21(24)26)22-23-19-7-5-6-8-20(19)25(22)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHWRYZQQKHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O
- Molecular Weight : 320.42 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O |
| Molecular Weight | 320.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting pathways related to anxiety and depression.
Therapeutic Applications
Research indicates potential therapeutic applications in the following areas:
1. Neurological Disorders :
The compound has been investigated for its effects on neurotransmitter modulation, particularly in relation to serotonin and dopamine pathways. This suggests potential use in treating conditions such as depression and anxiety disorders.
2. Anticancer Activity :
Some studies have indicated that derivatives of benzodiazoles exhibit cytotoxic effects against various cancer cell lines. The specific compound may share similar properties, warranting further investigation into its anticancer potential.
Study 1: Neuropharmacological Evaluation
A study conducted on a related compound demonstrated significant anxiolytic effects in animal models. The evaluation involved behavioral tests such as the elevated plus maze and open field test, indicating reduced anxiety-like behavior.
Study 2: Anticancer Activity
In vitro studies showed that compounds structurally related to this compound exhibited cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to induction of apoptosis via the mitochondrial pathway.
Table 2: Summary of Biological Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Neuropharmacology | Animal models | Anxiolytic effects observed |
| Anticancer Activity | In vitro assays | Cytotoxicity against cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone ()
- Structural Similarities : Pyrrolidin-2-one core, 4-ethylphenyl group at position 1, and a benzimidazole (vs. benzodiazole) at position 3.
- Key Differences: The benzimidazole substituent is a 3-(2-methoxyphenoxy)propyl chain instead of isopropyl.
- Implications : The extended substituent may enhance solubility but reduce membrane permeability compared to the isopropyl group in the target compound .
Bilastine ()
- Structure : Contains a benzodiazole group linked to a piperidine ring and a carboxylic acid moiety.
- Functional Comparison : Bilastine acts as a histamine H1 receptor antagonist for allergic conditions. Its carboxylic acid group enhances water solubility, unlike the hydrophobic isopropyl group in the target compound.
- Pharmacological Insight: Demonstrates that benzodiazole-pyrrolidinone derivatives can achieve therapeutic effects through receptor antagonism, though substituent chemistry dictates target specificity .
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one ()
- Structural Features: Shares the pyrrolidin-2-one and benzimidazole core but incorporates methoxyphenyl and allyl-phenoxyethyl substituents.
S-61 and S-73 ()
- Structure : Pyrrolidin-2-one derivatives with piperazine-linked aryl groups.
- Biological Relevance: These compounds exhibit α1-adrenolytic and antiarrhythmic activities. The piperazine moiety enables cation-π interactions with receptors, a feature absent in the target compound’s benzodiazole-isopropyl system.
- Activity Correlation : Highlights the importance of nitrogen-rich substituents for cardiovascular targeting .
Encorafenib ()
- Structure : Pyrazole-containing kinase inhibitor with a propan-2-yl group.
- Functional Note: The isopropyl group in encorafenib contributes to hydrophobic interactions with the kinase active site. This suggests that the isopropyl substituent in the target compound may similarly enhance binding to hydrophobic pockets in biological targets .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Aromatic/Ether Chains: Increase polarity and metabolic stability but may reduce bioavailability (e.g., and ) .
- Biological Target Hypotheses :
- The target compound’s benzodiazole-isopropyl motif may favor interactions with enzymes or receptors requiring aromatic stacking and hydrophobic interactions, similar to kinase or protease inhibitors.
- Synthetic Feasibility :
- Analogous compounds (e.g., ) were synthesized via alkylation or condensation reactions, suggesting feasible routes for derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
